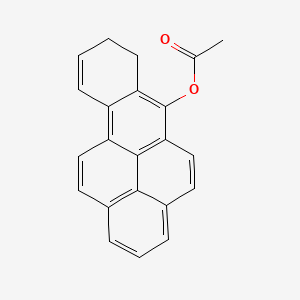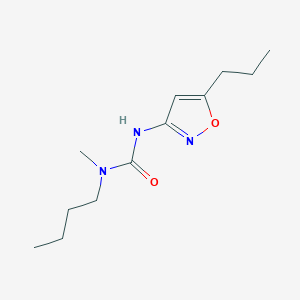
N-Butyl-N-methyl-N'-(5-propyl-1,2-oxazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a butyl and methyl group attached to the nitrogen atoms, and a 5-propyl-1,2-oxazol-3-yl group attached to the urea moiety. The presence of the oxazole ring imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of N-butyl-N-methylurea with a suitable oxazole derivative. One common method is to react N-butyl-N-methylurea with 5-propyl-1,2-oxazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-N-methylurea: Lacks the oxazole ring, resulting in different chemical properties.
N-Butyl-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a methyl group instead of a propyl group on the oxazole ring.
N-Butyl-N-methyl-N’-(5-ethyl-1,2-oxazol-3-yl)urea: Similar structure but with an ethyl group instead of a propyl group on the oxazole ring.
Uniqueness
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the 5-propyl-1,2-oxazol-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
55808-60-1 |
|---|---|
Molekularformel |
C12H21N3O2 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-butyl-1-methyl-3-(5-propyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-4-6-8-15(3)12(16)13-11-9-10(7-5-2)17-14-11/h9H,4-8H2,1-3H3,(H,13,14,16) |
InChI-Schlüssel |
BWURNIDZVPYMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C(=O)NC1=NOC(=C1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


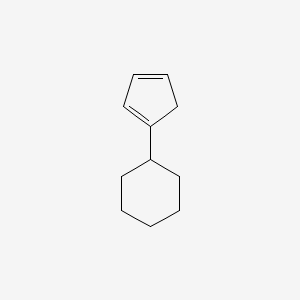
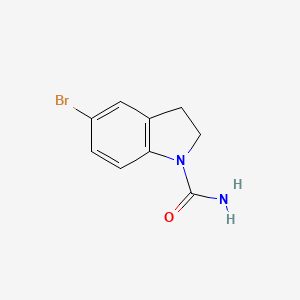
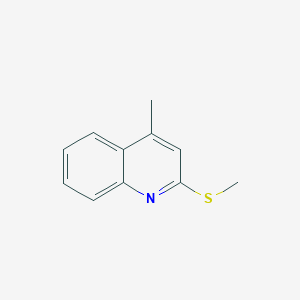
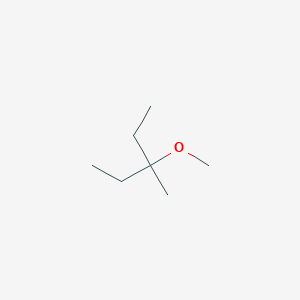
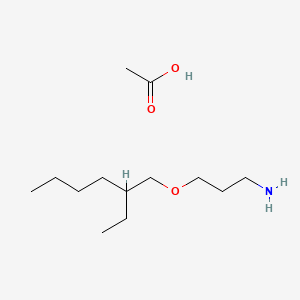

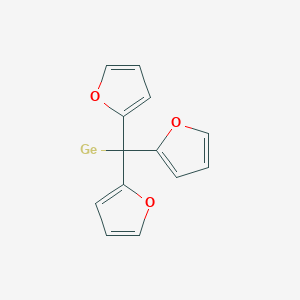
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
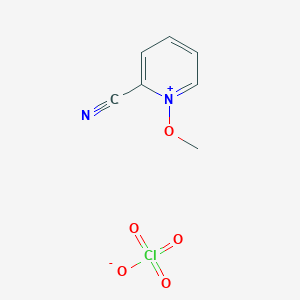
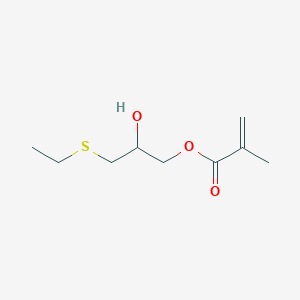

![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)
